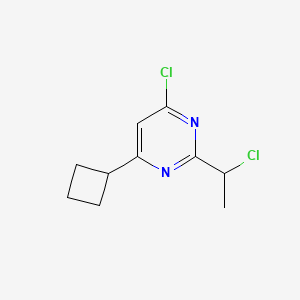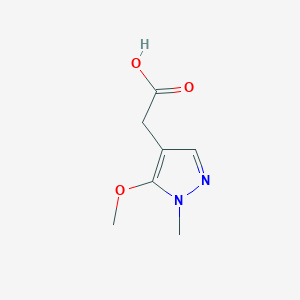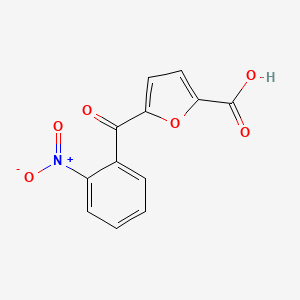
5-(2-Nitrobenzoyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrobenzoyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid typically involves the reaction of 2-furancarboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Furancarboxylic acid+2-Nitrobenzoyl chloridePyridine, Reflux5-(2-Nitrobenzoyl)furan-2-carboxylic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrobenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Aminobenzoyl)furan-2-carboxylic acid.
Substitution: Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate (when methanol is used).
Oxidation: Various oxidized furan derivatives.
Scientific Research Applications
5-(2-Nitrobenzoyl)furan-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid is not well-defined. its biological activity is likely related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The furan ring may also play a role in the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A precursor in the synthesis of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid.
5-(2-Aminobenzoyl)furan-2-carboxylic acid: A reduction product of this compound.
Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate: An ester derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a nitrobenzoyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7NO6 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
5-(2-nitrobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(9-5-6-10(19-9)12(15)16)7-3-1-2-4-8(7)13(17)18/h1-6H,(H,15,16) |
InChI Key |
LJACCJRMELOZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
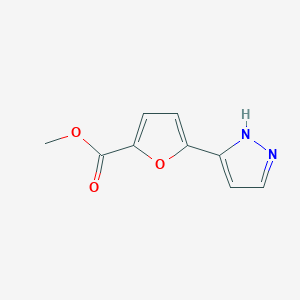
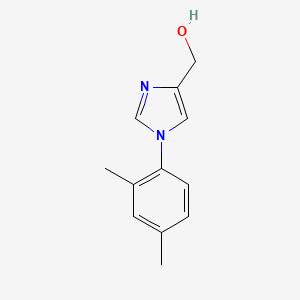
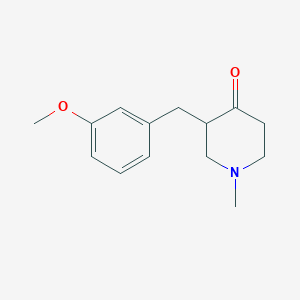
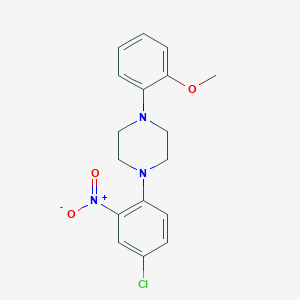

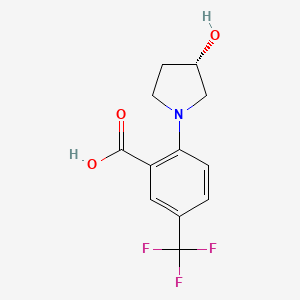
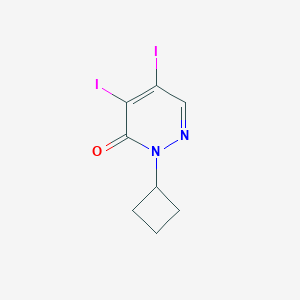
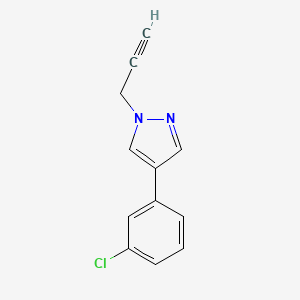
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
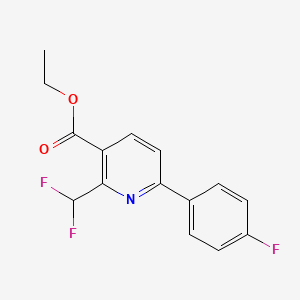
![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
